molecular formula C20H20FNO3S2 B2520286 4-(4-FLUOROBENZENESULFONYL)-5-(PENTYLSULFANYL)-2-PHENYL-1,3-OXAZOLE CAS No. 850926-14-6

4-(4-FLUOROBENZENESULFONYL)-5-(PENTYLSULFANYL)-2-PHENYL-1,3-OXAZOLE

Cat. No.: B2520286
CAS No.: 850926-14-6
M. Wt: 405.5
InChI Key: GRLLLAQXMOIKRR-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole is a complex organic compound that features a combination of fluorobenzenesulfonyl, pentylsulfanyl, and phenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole typically involves multi-step reactions. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate nucleophiles under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The fluorobenzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and sulfanyl groups can form specific interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Shares the fluorobenzenesulfonyl group but lacks the oxazole and pentylsulfanyl groups.

    5-Phenyl-1,3-oxazole: Contains the oxazole ring and phenyl group but lacks the sulfonyl and sulfanyl groups.

    Pentylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.

Uniqueness

4-(4-Fluorobenzenesulfonyl)-5-(pentylsulfanyl)-2-phenyl-1,3-oxazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-2-3-7-14-26-20-19(22-18(25-20)15-8-5-4-6-9-15)27(23,24)17-12-10-16(21)11-13-17/h4-6,8-13H,2-3,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLLLAQXMOIKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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